
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, also known as CP-6-PQ, is a synthetic quinazolinone compound that has been used in various scientific research applications. It is a small molecule that has been found to have a range of biochemical and physiological effects. CP-6-PQ has been studied as a potential therapeutic agent for a variety of diseases, including cancer, HIV/AIDS, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A series of 4(3H)-quinazolinones, structurally related to methaqualone, were synthesized and evaluated for anticonvulsant activity. Some compounds showed promising results against seizures, combined with relatively low neurotoxicity (Wolfe et al., 1990).
Hypnotic Activity
A study on 2-pyridyl-4(3H)-quinazolinones, including derivatives with ο-chlorophenyl groups, demonstrated hypnotic effects in doses above 100 mg/kg in mice, indicating potential as hypnotic agents (Hisano et al., 1975).
Antiviral and Cytotoxic Activity
Research on 6-bromo-2,3-disubstitued-4(3H)-quinazolinones indicated antiviral activity and cytotoxicity, with one compound showing potent activity against vaccinia virus. However, the same compounds did not exhibit significant anti-HIV activity (Dinakaran et al., 2003).
Synthesis and Chemical Properties
Studies have been conducted on the synthesis of 2-aryl substituted 6-pyrrolidino-4(3H)-quinazolinones, exploring various reaction conditions and the steric effects impacting the cyclisation-dehydrogenation step (López et al., 2000).
Hypotensive Agents
Research on 3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione derivatives found that some compounds showed significant hypotensive activities, indicating potential use in blood pressure regulation (Eguchi et al., 1991).
Cytotoxicity and Anticancer Activity
A study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and tested their cytotoxic effect against cancer cell lines, with some compounds showing remarkable activity against HeLa cell line, indicating potential anticancer applications (Hassanzadeh et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-13-5-3-12(4-6-13)17-20-16-8-7-14(22-9-1-2-10-22)11-15(16)18(23)21-17/h3-8,11H,1-2,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVTVMYFYKHQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)N=C(NC3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
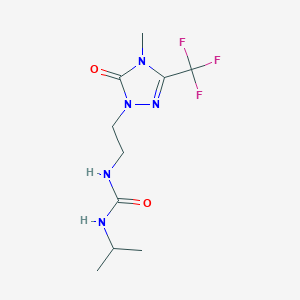
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
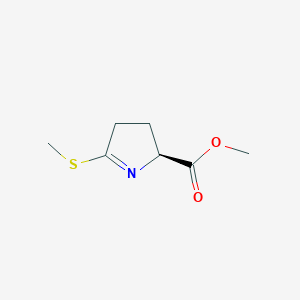
![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2465082.png)
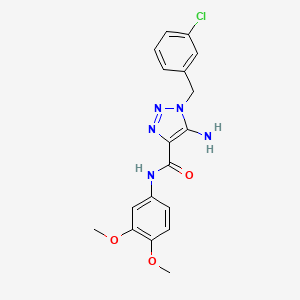
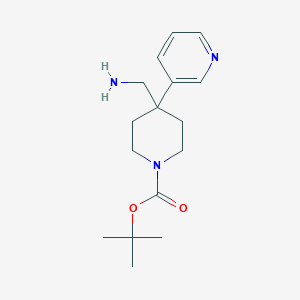
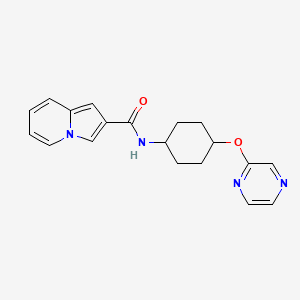
![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)
![(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2465092.png)

